![molecular formula C24H21F2N5O2 B2819134 3,8-bis(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 904373-65-5](/img/structure/B2819134.png)
3,8-bis(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-bis(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as CFI-400945, is a small molecule inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a critical role in the DNA damage response pathway. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their potential as antidepressant agents due to their serotonin receptor affinity and phosphodiesterase inhibitor activity (Zagórska et al., 2016).
Dual-Target-Directed Ligands
- Novel compounds based on the annelated xanthine scaffold, including imidazo[2,1-f]purine-2,4-dione derivatives, were designed as dual-target-directed ligands. These showed potential for treating neurodegenerative diseases like Parkinson's disease due to their adenosine receptor antagonistic activity and monoamine oxidase B inhibition (Załuski et al., 2019).
Pharmacological Evaluation
- Imidazo[2,1-f]purine-2,4-dione derivatives have been evaluated for their potential anxiolytic and antidepressant activities in preclinical studies, showing promising results as psychotropic agents (Zagórska et al., 2009).
Antagonistic Activity on Adenosine Receptors
- Certain imidazo[2,1-f]purine-2,4-dione derivatives have been identified as potent and selective antagonists of the A3 adenosine receptor, indicating potential therapeutic applications in conditions where modulation of adenosine receptor activity is beneficial (Baraldi et al., 2005).
Propiedades
IUPAC Name |
2,6-bis[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2N5O2/c1-14-15(2)31-20-21(27-23(31)29(14)12-16-4-8-18(25)9-5-16)28(3)24(33)30(22(20)32)13-17-6-10-19(26)11-7-17/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVLQPKDVUCNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)F)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
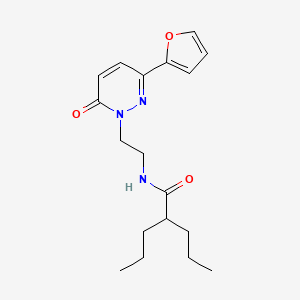
![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2819052.png)
![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)prop-2-enamide](/img/structure/B2819053.png)
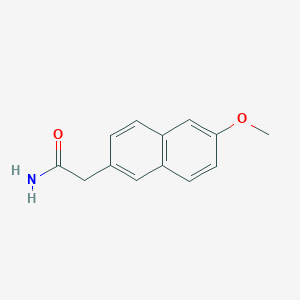
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2819058.png)
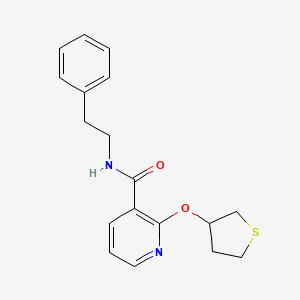

![3-(3,4-Dimethylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2819063.png)
![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2819065.png)
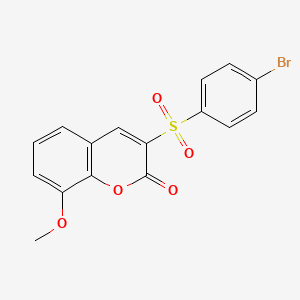

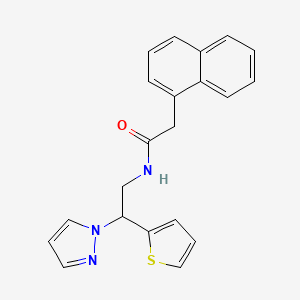
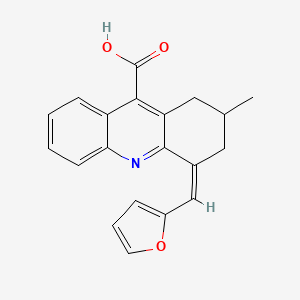
![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2819073.png)
